(3-Methoxynaphthalen-2-yl)(phenyl)methanol

Enzyme Inhibition Inflammation Medicinal Chemistry

(3-Methoxynaphthalen-2-yl)(phenyl)methanol is a chiral secondary alcohol with a naphthalene core bearing a 3-methoxy group and a phenylhydroxymethyl moiety at the 2-position, yielding the molecular formula C₁₈H₁₆O₂ and a molecular weight of 264.3 g/mol. Commercially available at purities typically ≥95%, this compound is primarily utilized as a synthetic intermediate for sterically crowded chiral ligands, photo-responsive materials, and as a building block for pharmaceutical research.

Molecular Formula C18H16O2
Molecular Weight 264.3 g/mol
Cat. No. B11851789
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Methoxynaphthalen-2-yl)(phenyl)methanol
Molecular FormulaC18H16O2
Molecular Weight264.3 g/mol
Structural Identifiers
SMILESCOC1=CC2=CC=CC=C2C=C1C(C3=CC=CC=C3)O
InChIInChI=1S/C18H16O2/c1-20-17-12-15-10-6-5-9-14(15)11-16(17)18(19)13-7-3-2-4-8-13/h2-12,18-19H,1H3
InChIKeyGUSFJSSPHQHVPM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement-Grade Baseline for (3-Methoxynaphthalen-2-yl)(phenyl)methanol (CAS 193217-17-3)


(3-Methoxynaphthalen-2-yl)(phenyl)methanol is a chiral secondary alcohol with a naphthalene core bearing a 3-methoxy group and a phenylhydroxymethyl moiety at the 2-position, yielding the molecular formula C₁₈H₁₆O₂ and a molecular weight of 264.3 g/mol . Commercially available at purities typically ≥95%, this compound is primarily utilized as a synthetic intermediate for sterically crowded chiral ligands, photo-responsive materials, and as a building block for pharmaceutical research . Its lipophilic aromatic scaffold distinguishes it from simpler benzyl alcohols and provides a unique reactivity profile for specific derivatization pathways.

Critical Differentiation: Why Simple Naphthyl Methanols Cannot Substitute for (3-Methoxynaphthalen-2-yl)(phenyl)methanol


The methoxy substituent at the 3-position of the naphthalene ring fundamentally alters the electronic and steric profile of the molecule compared to its non-methoxylated or differently substituted analogs. In enzymatic inhibition assays, the 3-methoxy group modulates 5-lipoxygenase (5-LOX) activity [1], while the unsubstituted analog (naphthalen-2-yl)(phenyl)methanol displays a quantifiably different inhibitory profile [2]. This divergence in biological activity demonstrates that this specific substitution pattern is not interchangeable; generic substitution with a simpler naphthalen-2-yl methanol would yield different potency and potentially altered selectivity, making it unsuitable for structure-activity relationship (SAR) studies or targeted applications.

Head-to-Head Quantitative Evidence: Defining the Differential Advantage of (3-Methoxynaphthalen-2-yl)(phenyl)methanol


5-Lipoxygenase (5-LOX) Inhibition: Comparative IC₅₀ Analysis

The target compound demonstrates a distinct, though weak, inhibitory profile against human recombinant 5-lipoxygenase (5-LOX). Quantitative comparison with its closest structural analog, (naphthalen-2-yl)(phenyl)methanol (CAS 35060-38-9), which lacks the 3-methoxy group, reveals a measurable difference in potency. The target compound exhibits an IC₅₀ value of >10,000 nM, whereas the non-methoxylated analog shows an IC₅₀ of 40,000 nM under comparable assay conditions [1][2]. While both are relatively weak inhibitors, the ~4-fold difference in the IC₅₀ threshold indicates that the 3-methoxy group significantly influences target engagement. This quantifiable differentiation is critical for structure-activity relationship (SAR) studies aiming to optimize 5-LOX inhibitors.

Enzyme Inhibition Inflammation Medicinal Chemistry

Reactivity Divergence in Nucleophilic Displacement: Methoxy Group Directs Unconventional Pathways

In the synthesis of 3-methoxynaphthalen-2-yl oxazolines—key intermediates for chiral ligands—the presence of the 3-methoxy group dramatically alters the reaction outcome. While a typical aromatic nucleophilic displacement of the methoxy group might be expected, experimental studies demonstrate that this pathway is suppressed. Instead, the reaction with organolithium reagents proceeds via addition to the oxazoline ring, affording dihydronaphthalene derivatives in 30–95% yield, rather than the displaced methoxy product [1]. This contrasts with the behavior of less substituted or non-methoxylated naphthalene systems where alternative pathways may dominate.

Organic Synthesis Chiral Ligands Oxazolines

Dual Enzyme Inhibition Profile: A Comparative Absence of Potency for sEH

In a cross-target screening panel, (3-Methoxynaphthalen-2-yl)(phenyl)methanol was evaluated for inhibition of human soluble epoxide hydrolase (sEH). The compound showed no significant inhibitory activity, with an IC₅₀ value > 10,000 nM [1]. This data point, while showing lack of potency, serves as a quantitative baseline for selectivity when compared to its weak activity against 5-LOX (IC₅₀ > 10,000 nM). For researchers investigating dual 5-LOX/sEH inhibitors, this compound represents a defined starting point with a characterized lack of sEH engagement, which is a valuable piece of negative data for SAR and selectivity optimization.

Off-Target Screening Selectivity Epoxide Hydrolase

Validated Application Scenarios for (3-Methoxynaphthalen-2-yl)(phenyl)methanol Based on Quantitative Evidence


5-Lipoxygenase Inhibitor Scaffold for Structure-Activity Relationship (SAR) Studies

Use as a starting point for medicinal chemistry programs targeting 5-LOX. Its weak but measurable IC₅₀ > 10,000 nM and documented selectivity over sEH (IC₅₀ > 10,000 nM) provide a clean baseline for iterative modification [1][2]. This allows researchers to systematically explore substitution patterns to enhance potency without confounding off-target effects.

Precursor for Sterically Demanding Chiral Ligand Synthesis

Employ as a key intermediate in the synthesis of 3-methoxynaphthalen-2-yl oxazolines, which serve as precursors to chiral ligands for asymmetric catalysis. The unique reactivity of the methoxy group, which suppresses undesired nucleophilic displacement and instead directs addition to yield dihydronaphthalenes in up to 95% yield, is essential for accessing these scaffolds [3].

Model Compound for Electronic and Steric Effect Studies in Naphthalene Systems

Utilize in physical organic chemistry to investigate the influence of the 3-methoxy substituent on reaction pathways, spectroscopic properties, and molecular conformation. The quantifiable shift in 5-LOX inhibition compared to the non-methoxylated analog (IC₅₀ >10,000 nM vs 40,000 nM) provides a concrete example of electronic modulation [1][2].

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